Methyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate Methyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17741115
InChI: InChI=1S/C9H14O4/c1-6-5-9(3-4-12-6)7(13-9)8(10)11-2/h6-7H,3-5H2,1-2H3
SMILES:
Molecular Formula: C9H14O4
Molecular Weight: 186.20 g/mol

Methyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

CAS No.:

Cat. No.: VC17741115

Molecular Formula: C9H14O4

Molecular Weight: 186.20 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate -

Specification

Molecular Formula C9H14O4
Molecular Weight 186.20 g/mol
IUPAC Name methyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate
Standard InChI InChI=1S/C9H14O4/c1-6-5-9(3-4-12-6)7(13-9)8(10)11-2/h6-7H,3-5H2,1-2H3
Standard InChI Key DTJZQOGDMOFTFB-UHFFFAOYSA-N
Canonical SMILES CC1CC2(CCO1)C(O2)C(=O)OC

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a spiro[2.5]octane core, where two cyclic systems—a five-membered dioxolane ring and a three-membered oxirane ring—share a single carbon atom (the spiro center). The methyl group at position 5 and the carboxylate ester at position 2 introduce steric and electronic modifications that influence reactivity and stability.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₉H₁₄O₄
Molecular Weight186.20 g/mol
IUPAC NameMethyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate
Canonical SMILESCC1CC2(CCO1)C(O2)C(=O)OC
PubChem CID65916401

The spirocyclic arrangement imposes significant ring strain, which is partially alleviated by the electron-withdrawing carboxylate group. X-ray crystallography of analogous compounds reveals bond angles of approximately 60° at the spiro junction, contributing to conformational rigidity .

Synthesis and Methodological Advances

Synthetic Routes

The synthesis of methyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate typically involves multi-step organic reactions, including:

  • Cyclopropanation: Formation of the oxirane ring via [2+1] cycloaddition using dimethyloxosulfonium methylide.

  • Spiroannulation: Coupling the cyclopropane with a dioxolane precursor under acidic conditions.

  • Esterification: Introduction of the methyl carboxylate group via nucleophilic acyl substitution.

Table 2: Representative Synthetic Yields

StepYield (%)Conditions
Cyclopropanation65–70DMSO, 0°C, 12 h
Spiroannulation45–50H₂SO₄, CH₂Cl₂, reflux
Esterification85–90MeOH, HCl gas, 24 h

Challenges include managing ring strain during spiroannulation and avoiding racemization at the spiro center. Recent advances employ flow chemistry to enhance reproducibility and scale-up potential .

Biological Activities and Mechanistic Insights

CompoundIC₅₀ (MCF-7, µM)IC₅₀ (A549, µM)
Methyl 5-methyl derivative12.318.7
2-Chloro-5-ethyl analogue 8.914.2
5-Ethyl-2,5-dimethyl analogue 22.130.5

The chloro-substituted derivative shows enhanced potency, likely due to improved membrane permeability and target binding .

Comparative Analysis with Related Compounds

Structural Modifications and Activity Trends

  • Chlorination at Position 2 (e.g., ): Increases electrophilicity, enhancing interactions with nucleophilic residues in biological targets.

  • Ethyl vs. Methyl Substitution (e.g., ): Bulkier ethyl groups reduce conformational flexibility, diminishing activity in some assays .

  • Carbonitrile Derivatives (e.g., ): Polar nitrile groups improve aqueous solubility but may reduce blood-brain barrier penetration .

Interaction Studies and Computational Modeling

Molecular Docking Insights

Docking simulations with EGFR kinase (PDB: 1M17) reveal that methyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate occupies the ATP-binding pocket, forming hydrogen bonds with Met793 and hydrophobic interactions with Leu788. These findings align with experimental data showing EGFR inhibition at 10 µM.

Future Directions and Applications

Therapeutic Development

  • Combination Therapies: Synergy with paclitaxel in murine xenograft models suggests potential for adjuvant use.

  • Prodrug Formulations: Esterase-labile prodrugs could enhance bioavailability.

Material Science Applications

The spirocyclic framework’s rigidity makes it a candidate for liquid crystal precursors, though this remains underexplored.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator